molecular formula C6H6Br2ClN B1447742 2-(Bromomethyl)-5-chloropyridine hydrobromide CAS No. 1646152-49-9

2-(Bromomethyl)-5-chloropyridine hydrobromide

Cat. No. B1447742
M. Wt: 287.38 g/mol
InChI Key: RSYPZAKRQFBVBA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It has been used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .


Molecular Structure Analysis

The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN·HBr . The molecular weight is 252.93 . The SMILES string representation is Br[H].BrCc1ccccn1 .


Physical And Chemical Properties Analysis

2-(Bromomethyl)pyridine hydrobromide is a solid at 20°C . It has a melting point of 149-152°C . It is soluble in methanol .

Scientific Research Applications

Polymer Synthesis

2-(Bromomethyl)-5-chloropyridine hydrobromide is utilized in polymer synthesis. Monomoton et al. (2008) synthesized hyperbranched polyelectrolytes using this compound and other related monomers. Their research involved monitoring the reaction's progress through 1H NMR spectroscopy, and they discovered that a second-order kinetic scheme best fits the experimental data. This study contributes to understanding the synthesis and properties of hyperbranched poly[3,5-bis(alkylene)pyridinium]s (Monmoton et al., 2008).

Synthesis of Key Intermediates

Ji et al. (2003) demonstrated the use of 2-(bromomethyl)-5-chloropyridine hydrobromide in the amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex. This process predominantly yields 5-amino-2-chloropyridine with high isolated yield and excellent chemoselectivity, making it a valuable method for synthesizing key intermediates in chemical reactions (Ji et al., 2003).

Development of Heteroditopic Ligands

Wang et al. (2006) explored the one-pot bromo- and chloro-methylation of various salicylaldehydes, using 3-bromomethyl-5-t-butylsalicylaldehyde, to create heteroditopic ligands for binding metal salts. This approach provides a flexible method to attach functional arms to salicylaldehydes, with potential applications in organic and coordination chemistry (Wang et al., 2006).

Synthesis of Alkaloids

In the field of natural product synthesis, Baeza et al. (2010) utilized 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, a related compound, for the total synthesis of the natural alkaloid variolin B. This study highlights the role of bromomethylpyridine derivatives in the synthesis of complex natural products (Baeza et al., 2010).

Safety And Hazards

2-(Bromomethyl)pyridine hydrobromide is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

2-(bromomethyl)-5-chloropyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.BrH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYPZAKRQFBVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-chloropyridine hydrobromide

CAS RN

1646152-49-9
Record name 2-(bromomethyl)-5-chloropyridine hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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